6-Nitro-2-oxo-2H-chromene-3-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of 6-nitro-2-oxo-2H-chromene-3-carboxylic acid and related compounds often involves multi-step chemical reactions that include nitration, cyclization, and oxidation. Zhu et al. (2014) described a rapid synthetic method for a similar compound, 4-oxo-4H-chromene-3-carboxylic acid, which is synthesized from commercially available precursors through Vilsmeier reaction and oxidation, highlighting the importance of selecting appropriate reagents and conditions for achieving desired selectivity and yields (Zhu et al., 2014).
Molecular Structure Analysis
The molecular structure of chromene derivatives has been determined using techniques like NMR spectroscopy and X-ray crystallography. Barili et al. (2001) elucidated the structure of a related chromene compound, demonstrating the utility of X-ray crystallography in confirming molecular configurations and highlighting the role of structural analysis in understanding compound reactivity and properties (Barili et al., 2001).
Chemical Reactions and Properties
Chromene derivatives engage in various chemical reactions, including cycloaddition, conjugate addition, and nucleophilic substitution, influenced by their electron-rich framework. Korotaev et al. (2013) reported on the domino reaction of 3-nitro-2-(trifluoromethyl)-2H-chromenes, showcasing the compound's reactivity towards nucleophilic addition and highlighting the versatility of chromenes in organic synthesis (Korotaev et al., 2013).
Scientific Research Applications
Fluorescent Chemosensor for Copper Ions : Bekhradnia et al. (2016) developed a novel fluorescent chemosensor using a derivative of 6-nitro-2-oxo-2H-chromene-3-carboxylic acid, which selectively detects Cu(II) ions in aqueous solutions. This compound exhibits enhanced fluorescence in the presence of Cu(2+) ions, indicating its potential application in metal ion detection and environmental monitoring (Bekhradnia, Domehri, & Khosravi, 2016).
Base Hydrolysis Reactivity Studies : Abu-Gharib et al. (2012) investigated the kinetics of base hydrolysis of 6-nitro-2H-chromen-2-one-3-carboxylic acid in water-methanol and water-acetone mixtures. This study provides insights into the reactivity and stability of this compound under different solvent conditions, which is crucial for its application in synthetic chemistry and pharmaceuticals (Abu-Gharib, El-Khatib, Nassr, & Abu‐Dief, 2012).
Antiproliferative Activity : Luque-Agudo et al. (2019) synthesized new 2-glyco-3-nitro-2H-chromenes and evaluated their antiproliferative activity against various human tumor cell lines. The study found that some derivatives show potent antiproliferative activity, suggesting their potential use in cancer therapy (Luque-Agudo, Albarrán-Velo, Light, Padrón, Román, Serrano, & Gil, 2019).
Synthesis and Biological Activities of Complexes : Aiyelabola et al. (2017) synthesized coordination compounds of 4-hydroxy-3-nitro-2H-chromen-2-one with various ligands. These compounds were screened for antimicrobial and cytotoxic activities, showing potential as bioactive agents (Aiyelabola, Akinkunmi, Obuotor, Olawuni, Isabirye, & Jordaan, 2017).
Fluorescence Properties and Antiproliferative Potential : Fu et al. (2015) investigated the fluorescence properties and antiproliferative effects of several 3-oxo-3H-benzo[f]chromene-2-carboxylic acid derivatives. These compounds exhibited promising characteristics as antitumor agents and fluorescence probes for biological imaging (Fu, Wang, Chen, Wu, Li, Shen, & Qin, 2015).
Gq-coupled P2Y6 Receptor Antagonists : Jung et al. (2021) synthesized various analogues of 3-nitro-2-(trifluoromethyl)-2H-chromene and tested them as antagonists of the Gq-coupled P2Y6 receptor. These compounds could be significant in treating inflammatory, neurodegenerative, and metabolic diseases (Jung, Jain, Gopinatth, Phung, Gao, & Jacobson, 2021).
Synthesis of Benzo[c]coumarin Carboxylic Acids : Shi et al. (2017) synthesized and characterized various benzo[c]coumarin carboxylic acids. These compounds exhibited excellent fluorescence properties, suggesting their potential use in material sciences and sensor technology (Shi, Liang, & Zhang, 2017).
Safety And Hazards
Safety information for 6-Nitro-2-oxo-2H-chromene-3-carboxylic acid indicates that it should be handled with care. Dust formation should be avoided, and breathing in mist, gas, or vapors should be prevented. Contact with skin and eyes should be avoided. Personal protective equipment should be used, including chemical impermeable gloves. Adequate ventilation should be ensured, and all sources of ignition should be removed. Personnel should be evacuated to safe areas in case of a spill or leak .
properties
IUPAC Name |
6-nitro-2-oxochromene-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5NO6/c12-9(13)7-4-5-3-6(11(15)16)1-2-8(5)17-10(7)14/h1-4H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZOCWMKJXRWWFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C=C(C(=O)O2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60145067 | |
Record name | 6-(Hydroxy(oxido)amino)-2-oxo-2H-chromene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60145067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Nitro-2-oxo-2H-chromene-3-carboxylic acid | |
CAS RN |
10242-15-6 | |
Record name | 6-(Hydroxy(oxido)amino)-2-oxo-2H-chromene-3-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010242156 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10242-15-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74856 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-(Hydroxy(oxido)amino)-2-oxo-2H-chromene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60145067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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